3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused thiophene-pyridine core. Key structural features include:
- Position 4: A trifluoromethyl (CF₃) group, enhancing lipophilicity and metabolic stability.
- Position 2: A carboxamide moiety substituted with a 4-bromophenyl group, contributing to hydrogen-bonding capacity.
The compound is synthesized via a three-step reaction involving cyclocondensation of precursors, with yields exceeding 90% under optimized conditions . Its IR and NMR spectra confirm the presence of NH, C=O, and CF₃ groups, with a melting point consistent with structurally related analogs (e.g., 241–261°C for similar compounds) .
Properties
IUPAC Name |
3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3OS/c16-7-3-1-6(2-4-7)9-5-8(15(17,18)19)10-11(20)12(13(21)23)24-14(10)22-9/h1-5H,20H2,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBLZVYCYGKFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through a Suzuki coupling reaction, where a bromophenyl boronic acid is coupled with the thieno[2,3-b]pyridine core in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Carboxamide Group: This final step typically involves the reaction of the amino group with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thienopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized thieno[2,3-b]pyridine derivatives demonstrate notable effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for interactions with bacterial enzymes, potentially inhibiting their activity and leading to cell death .
Cancer Research
Compounds similar to 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been investigated for their anticancer properties. The presence of trifluoromethyl and bromophenyl groups enhances the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapies. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms .
Synthetic Methodologies
Catalytic Reactions
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It has been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, facilitating the formation of biaryl compounds which are crucial in drug development . The ability to functionalize the thieno[2,3-b]pyridine core expands the scope for synthesizing new pharmaceutical agents.
Material Science
In material science, thieno[2,3-b]pyridine derivatives are being explored for their electronic properties. The unique electronic structure provided by the trifluoromethyl group can enhance conductivity and stability in organic electronic devices. These materials have potential applications in organic photovoltaics and field-effect transistors .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of synthesized thieno[2,3-b]pyridine derivatives against ESBL-producing E. coli strains. The results indicated that specific derivatives exhibited zones of inhibition significantly greater than those of standard antibiotics, suggesting that these compounds could serve as lead candidates for developing new antibacterial agents .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on cancer cell lines demonstrated that certain derivatives of thieno[2,3-b]pyridine induced apoptosis through mitochondrial pathways. The presence of the 4-trifluoromethyl group was found to be critical for enhancing cytotoxicity against resistant cancer cells .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |
| Cancer therapeutics | Induces apoptosis in resistant cancer cells | |
| Synthetic Methodologies | Catalytic reactions | Important intermediate in Suzuki-Miyaura reactions |
| Material Science | Organic electronics | Enhances conductivity and stability |
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structural features allow it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., CF₃, Br) correlate with higher melting points (e.g., 254.8–256.6°C for compound 11 with 4-bromo-2-cyanophenyl) due to increased dipole interactions . Methoxy groups (e.g., 3,4-dimethoxyphenyl in 10a) lower melting points by reducing crystallinity .
Synthetic Efficiency: The target compound’s yield (~94%) surpasses analogs like 3,6-diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl) (37% yield), highlighting optimized reaction conditions for brominated derivatives .
Biological Activity: Antiplasmodial activity in 4-arylthieno[2,3-b]pyridine-2-carboxamides is enhanced by CF₃ and bromophenyl groups, likely due to improved target binding and metabolic stability . Substitution at the N-phenyl position (e.g., nitro in compound 12) reduces activity compared to bromo or CF₃ derivatives, suggesting steric or electronic incompatibility .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physicochemical Data
| Compound ID | IR Peaks (cm⁻¹) | ¹H-NMR (δ, ppm) | Molecular Weight (g/mol) | LogP (Calculated) |
|---|---|---|---|---|
| Target Compound | 3463 (NH), 2215 (C≡N), 1731 (C=O) | 7.80–7.50 (Ar-H), 10.21 (NH) | 456.28 | 5.2 |
| 3-Amino-N-(4-fluorophenyl)-6-thiophen-2-yl-4-CF₃ (1) | 3414 (NH), 1640 (C=O) | 7.45–6.80 (Ar-H), 10.10 (NH) | 433.35 | 4.8 |
| 3-Amino-4-methyl-6-CF₃ (Ev20) | 3480 (NH), 2220 (C≡N) | Not reported | 343.35 | 3.9 |
Key Observations :
- IR Spectroscopy: The target compound’s C≡N peak (2215 cm⁻¹) is absent in CF₃-only analogs, reflecting its unique cyano-substituted precursor .
- LogP Values : Bromophenyl and CF₃ groups increase lipophilicity (LogP = 5.2) compared to methyl or methoxy derivatives (LogP = 3.9–4.8), favoring membrane permeability .
Biological Activity
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to consolidate existing research findings on its biological activity, including enzyme inhibition, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C27H17BrF3N3OS
- Molecular Weight : 568.41 g/mol
- CAS Number : 339156-85-3
Enzyme Inhibition
Research has indicated that compounds similar to 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine derivatives exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that structural modifications can enhance the inhibitory potency against cholinesterases (AChE and BChE) and β-secretase:
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3b | AChE | 10.4 |
| 3e | AChE | 5.4 |
| 3b | BChE | 7.7 |
| 3e | BChE | 9.9 |
These findings suggest that the presence of halogen atoms and trifluoromethyl groups can significantly influence enzyme activity.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. For example, derivatives of thieno[2,3-b]pyridine have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7). The mechanism of action appears to involve the induction of apoptosis through various pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of thieno[2,3-b]pyridine derivatives is closely related to their structural components:
- Halogen Substituents : The introduction of bromine or trifluoromethyl groups enhances enzyme inhibition.
- Amino Groups : The presence of amino groups at specific positions increases binding affinity to target enzymes.
Case Studies
- Inhibition Studies : A study focusing on a series of thieno[2,3-b]pyridine derivatives demonstrated that modifications at the 6-position significantly affected their inhibitory potency against AChE and BChE. The most potent inhibitors were those with electron-withdrawing substituents.
- Cytotoxic Assays : In vitro assays conducted on MCF-7 cells showed that certain derivatives led to a reduction in cell viability, suggesting potential for development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example:
- Route A : Refluxing intermediates (e.g., substituted 1,4-dihydropyridines) with sodium ethoxide, followed by recrystallization in tetrahydrofuran/toluene mixtures (yields 83–92%) .
- Route B : Using 2-chloro-N-phenylacetamide derivatives under basic conditions (e.g., K₂CO₃), followed by purification via silica gel chromatography .
- Key Parameters : Reaction time (3–6 hours), solvent systems (ethanol, THF), and temperature (reflux conditions).
Q. How is structural characterization performed for this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., aromatic protons at δ 7.10–8.88 ppm, trifluoromethyl groups at δ 120–125 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1631–1675 cm⁻¹, NH₂ stretches at 3397–3477 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) and molecular formula .
Q. What are the primary pharmacological targets explored for this scaffold?
- Methodological Answer : Thieno[2,3-b]pyridines are investigated as kinase inhibitors (e.g., Forkhead Box M1) and antimicrobial agents. Biological assays include:
- In vitro enzyme inhibition : IC₅₀ values against target proteins .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., bromophenyl, trifluoromethyl) influence bioactivity?
- Methodological Answer : Structure–activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Br, CF₃) : Enhance metabolic stability and target binding via hydrophobic/π-stacking interactions .
- Substituent positioning : Para-substituted bromophenyl groups improve solubility and potency compared to ortho/meta analogs .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting) via:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton environments in aromatic regions .
- X-ray crystallography : Resolves ambiguity in regiochemistry (e.g., confirmed by C–C bond lengths of 1.42–1.48 Å in crystal structures) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst screening : Transition metals (e.g., Pd) improve cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature control : Gradual heating (60–80°C) prevents decomposition of heat-sensitive intermediates .
Q. What computational methods predict the compound’s binding mode to biological targets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
